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Compound of Interest

Compound Name: 2'-O-Methylguanosine

Cat. No.: B029766

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes responsible for
the 2'-O-methylation of guanosine residues in RNA. It details their biochemical properties, the
signaling pathways they influence, and methodologies for their study.

Core Enzymes in Guanosine 2'-O-methylation

The 2'-O-methylation of guanosine, a critical modification in RNA metabolism, is primarily
catalyzed by a class of enzymes known as 2'-O-methyltransferases (2'-O-MTases). In humans,
two prominent enzymes responsible for this modification on different RNA species are Cap-
specific mMRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1) and FtsJ RNA 2'-O-
methyltransferase 3 (FTSJ3).

e CMTRL1 (Cap-specific mMRNA (nucleoside-2'-O-)-methyltransferase 1): This enzyme is
responsible for the methylation of the first transcribed nucleotide of an mMRNA molecule,
forming the "capl" structure (m7GpppNm). This modification is crucial for mRNA stability,
translation efficiency, and for distinguishing "self" from "non-self" RNA to avoid an innate
immune response. CMTRL1 displays a preference for capO transcripts (m7GpppN) and its
activity appears to be sequence-independent.

o FTSJ3 (FtsJ RNA 2'-O-methyltransferase 3): FTSJ3 is a nucleolar protein involved in the
processing of ribosomal RNA (rRNA). It has also been identified as a key factor in viral
immune evasion. For instance, HIV-1 recruits FTSJ3 to catalyze 2'-O-methylation on its viral
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RNA, which helps it to avoid detection by the host's innate immune sensors. While FTSJ3
acts on rRNA and viral RNA, it has shown a preference for adenosine residues in the context
of HIV-1 RNA.

Quantitative Enzyme Data

Currently, detailed kinetic parameters (Km and kcat) for human CMTR1 and FTSJ3 specifically
with guanosine-containing RNA substrates are not extensively reported in publicly available
literature. The characterization of these enzymes is an active area of research. The following
table summarizes the available qualitative information regarding their substrate preferences.

Known Substrate

Enzyme Primary RNA Substrate(s)
Preference
CMTR1 MRNA m7GpppN-capped RNA (cap0)
) Internally on RNA; preference
FTSJ3 rRNA, viral RNA (e.g., HIV-1)

for adenosine in HIV-1 RNA

Signaling Pathways Modulated by 2'-O-methylation

The 2'-O-methylation status of RNA is a critical determinant in the activation of innate immune
signaling pathways, particularly those involving the RIG-I-like receptors (RLRs), RIG-I and
MDAD5. These cytosolic sensors detect viral RNA and trigger an antiviral response, leading to
the production of type | interferons.

RIG-I Sighaling Pathway

RIG-I (Retinoic acid-inducible gene 1) is activated by short double-stranded RNA (dsRNA) or
single-stranded RNA (ssRNA) bearing a 5'-triphosphate (5'-ppp). The absence of a 2'-O-
methylation on the 5'-terminal nucleotide is a key feature for RIG-I recognition.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Enzymes Catalyzing 2'-
O-methylation of Guanosine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b029766#enzymes-responsible-for-catalyzing-2-o-
methylation-of-guanosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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